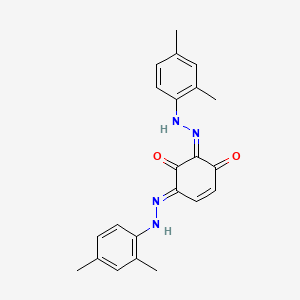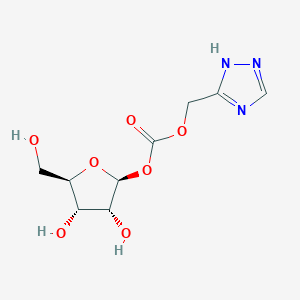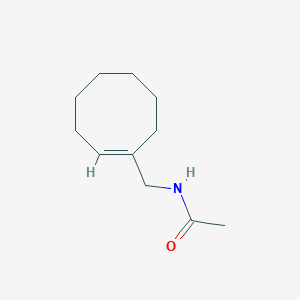
2,4-Bis(xylylazo)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(xylylazo)resorcinol is an organic compound with the molecular formula C22H22N4O2. It is known for its brilliant orange color and is soluble in ethanol and toluene. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
2,4-Bis(xylylazo)resorcinol is synthesized through a diazotization reaction of 2,4-dimethylbenzenamine followed by coupling with resorcinol. The reaction conditions typically involve the use of acidic media to facilitate the diazotization process . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2,4-Bis(xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Bis(xylylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is utilized in staining techniques for biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism by which 2,4-Bis(xylylazo)resorcinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,4-Bis(xylylazo)resorcinol can be compared with other similar compounds such as:
- 2,4-Bis(2,4-dimethylphenyl)azo-1,3-benzenediol
- 2,4-Bis(2,4-dimethylphenyl)diazenylbenzene-1,3-diol
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific azo groups and the resulting chemical reactivity .
Propriétés
Numéro CAS |
29190-28-1 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2Z,6E)-2,6-bis[(2,4-dimethylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)11-13)23-25-19-9-10-20(27)21(22(19)28)26-24-18-8-6-14(2)12-16(18)4/h5-12,23-24H,1-4H3/b25-19+,26-21- |
Clé InChI |
JTHUBMQPODORFF-MHVONFLCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N/NC3=C(C=C(C=C3)C)C)/C2=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=C(C=C(C=C3)C)C)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)


![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
